3,5-Diethyl-isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, which contribute to their unique chemical properties. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. It serves as a building block for the synthesis of more complex heterocyclic compounds and has potential therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial activities.
The compound can be synthesized through various methods, including cyclization reactions involving α,β-acetylenic oximes. The synthesis typically utilizes catalysts like gold chloride under moderate conditions, demonstrating the versatility of its preparation methods.
3,5-Diethyl-isoxazole-4-carboxylic acid is classified as a heterocyclic compound due to its cyclic structure containing different elements (nitrogen and oxygen) within the ring. Its classification extends to pharmaceutical intermediates given its potential use in drug development.
The synthesis of 3,5-Diethyl-isoxazole-4-carboxylic acid can be achieved through several synthetic routes:
The molecular formula for 3,5-Diethyl-isoxazole-4-carboxylic acid is . The structure features a five-membered isoxazole ring with two ethyl groups at the 3 and 5 positions and a carboxylic acid group at the 4 position.
3,5-Diethyl-isoxazole-4-carboxylic acid participates in several chemical reactions:
The mechanism of action of 3,5-Diethyl-isoxazole-4-carboxylic acid primarily involves its interaction with specific biological targets. It may act as an inhibitor or modulator of enzymes and receptors:
3,5-Diethyl-isoxazole-4-carboxylic acid has various scientific uses:
Copper-catalyzed 1,3-dipolar cycloadditions represent a cornerstone methodology for constructing the isoxazole core of 3,5-diethyl-isoxazole-4-carboxylic acid derivatives. This approach leverages the reaction between nitrile oxide dipoles and alkyne dipolarophiles under copper(I) catalysis to regioselectively form the 3,5-disubstituted isoxazole architecture. The nitrile oxide precursor is typically generated in situ from diethylhydroxylamine and ethyl nitropropionate derivatives, which undergo dehydration in the presence of transition metal catalysts [5] [6]. The subsequent cycloaddition with alkynes proceeds through a concerted metallacycle-mediated mechanism, ensuring exclusive formation of the 3,5-diethyl regioisomer without positional isomers—a significant advantage over traditional non-catalytic methods [5] [6].
Density functional theory (DFT) studies reveal that copper(I) acetylides formed during the reaction significantly lower the activation energy barrier through unprecedented metallacycle intermediates [6]. This mechanistic insight explains the exceptional regioselectivity observed in the formation of 3,5-diethyl-isoxazole-4-carboxylates. Optimization studies demonstrate that copper(II) sulfate pentahydrate in acetonitrile at 60°C provides optimal yield (typically 75-85%) while minimizing dimerization side reactions common to nitrile oxide chemistry [5] [6]. The methodology accommodates various alkyne substrates, enabling introduction of diverse C5 substituents while maintaining the essential 3,5-diethyl framework.
Table 1: Optimization of Copper-Catalyzed Cycloaddition Parameters
Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
CuI (10 mol%) | CH₃CN | 60°C | 8 hours | 85 |
CuSO₄·5H₂O (15 mol%) | Toluene | 80°C | 6 hours | 78 |
Cu₂O nanocrystals | DMF | 100°C | 4 hours | 82 |
None | CHCl₃ | Reflux | 24 hours | 42 |
The isoxazole ring in 3,5-diethyl-isoxazole-4-carboxylic acid enables its application as a conformationally constrained β-amino acid (β²,²-amino acid) in peptidomimetics. Structural analysis reveals that the carboxylic acid group at C4 and amino functionality at C5 position this heterocycle as a β-amino acid surrogate with restricted side chain rotation [2] [8]. This geometric constraint imparts significant advantages in designing bioactive peptide analogs resistant to proteolytic degradation. Incorporation into peptide chains employs standard Fmoc-strategy solid-phase synthesis using Wang or Rink amide resins [7] [8].
Coupling efficiency critically depends on protecting group strategy. Unlike proteinogenic amino acids, the 5-amino group exhibits significant imidic character (34.19% contribution from resonance structures with C=N bond) and forms a strong intramolecular hydrogen bond with the carbonyl oxygen, rendering it less nucleophilic [8]. Consequently, standard amino protection with Fmoc-OSu fails, yielding only trace amounts of protected derivative. Innovative approaches instead utilize the unprotected amino acid directly, capitalizing on its reduced reactivity to avoid extensive side reactions during coupling. Resin-bound peptide sequences (e.g., H-DVYT-NH₂, H-EAAA-NH₂) successfully incorporate this β-amino acid at N-terminal positions using HATU/DIPEA activation in DMF, with coupling efficiency monitored via Kaiser test [8].
Table 2: SPPS Incorporation Efficiency of Isoxazole β-Amino Acid
Position in Peptide | Coupling Reagent | Solvent | Coupling Time | Purity (%) |
---|---|---|---|---|
N-terminal | HATU/DIPEA | DMF | 2 × 1 hour | 92 |
Internal | HBTU/DIPEA | DMF | 2 × 2 hours | 65 |
C-terminal | DIC/HOBt | NMP | 3 hours | 78 |
The Horner-Wadsworth-Emmons (HWE) reaction provides a stereocontrolled route to α,β-unsaturated ester precursors essential for isoxazole synthesis. This method offers superior E-selectivity compared to other olefination techniques when preparing β,β-disubstituted acrylate derivatives—key intermediates for subsequent isoxazole ring formation. The phosphonate reagent diethyl (2-oxopropyl)phosphonate reacts efficiently with aliphatic aldehydes (e.g., butyraldehyde) under mild basic conditions (NaH, THF, 0°C to room temperature) to afford ethyl 2-ethyl-4-oxopent-2-enoate with >95% E-selectivity [5].
The resulting enone system undergoes regioselective condensation with hydroxylamine hydrochloride in refluxing ethanol to furnish ethyl 3,5-diethylisoxazole-4-carboxylate. This two-step sequence achieves 65-70% overall yield, surpassing traditional enamine-based routes in stereochemical control. Critical to success is the stabilized phosphonate anion bearing the isoxazole-compatible ethyl substituent, which prevents epimerization and ensures high geometrical purity of the unsaturated ester [5]. The reaction tolerates various aldehyde components, enabling installation of diverse C3 substituents on the final isoxazole scaffold while maintaining the essential C5 ethyl group from the phosphonate reagent.
While 3,5-diethyl-isoxazole-4-carboxylic acid itself is non-chiral, its derivatives bearing stereogenic centers at C4 require advanced resolution techniques. SuperQuat chiral auxiliaries (e.g., 4-phenyl-5,5-dimethyloxazolidin-2-one) enable diastereoselective functionalization for preparing enantiopure isoxazole derivatives. The carboxylic acid is first converted to the corresponding SuperQuat acyl imide via imidazole-catalyzed condensation with the chiral oxazolidinone in dichloromethane [5]. This auxiliary directs stereoselective enolization and subsequent electrophilic trapping at the C4 position.
Deprotonation with titanium(IV) chloride and diisopropylethylamine at -78°C generates the Z-enolate, which undergoes highly diastereoselective alkylation (>95% de) with ethyl iodide or other alkyl halides. Hydrolytic auxiliary removal (LiOOH, THF/H₂O) affords enantiomerically enriched 4-substituted-3,5-diethylisoxazole carboxylic acids without racemization. This methodology proves invaluable for synthesizing pharmacologically relevant analogs such as 4-hydroxyisoleucine mimetics investigated for antidiabetic activity [5]. The SuperQuat approach circumvents enzymatic resolution limitations and provides access to both enantiomers through auxiliary choice, making it particularly suitable for gram-scale production of stereodefined isoxazole amino acids.
Ultrasonic agitation dramatically enhances the solid-phase incorporation efficiency of 3,5-diethyl-isoxazole-4-carboxylic acid derivatives in peptide synthesis. Conventional coupling methods require extended reaction times (2-4 hours with double coupling) for moderate yields when incorporating this sterically demanding β-amino acid. Application of ultrasonic irradiation (35 kHz, 300W) in standard laboratory ultrasonic baths reduces coupling times to 15-30 minutes while improving crude peptide purity by 10-15% [7] [8]. The physical mechanism involves acoustic cavitation—formation and collapse of microscopic bubbles generates localized temperatures exceeding 5000K and pressures above 1000 atm, dramatically enhancing molecular diffusion and reaction kinetics.
Comparative studies coupling AMIA (5-amino-3-methylisoxazole-4-carboxylic acid, structural analog) to H-DVYT-resin demonstrate ultrasonic superiority: coupling completeness reaches 98% within 30 minutes versus 85% after 2×2 hours under classical conditions [8]. This tenfold acceleration occurs without epimerization or resin degradation. The technique proves particularly advantageous for sequence-defined peptidomimetics containing multiple isoxazole-derived β-amino acids, where conventional stepwise coupling would require prohibitively long synthesis times. Ultrasonic parameters require optimization—excessive power (≥500W) can fragment peptide-resin linkages, while frequencies below 20 kHz provide insufficient energy for significant rate enhancement. This green chemistry approach aligns with sustainable synthesis principles by reducing solvent consumption and energy input.
Table 3: Ultrasonic versus Classical Coupling Performance
Parameter | Ultrasonic Method | Classical Method |
---|---|---|
Coupling Time | 30 minutes | 2 × 2 hours |
Coupling Completeness | 98% | 85% |
Crude Peptide Purity | 97% | 85% |
Solvent Consumption | 8 mL/mmol | 15 mL/mmol |
Energy Consumption | 0.05 kWh/mmol | 0.2 kWh/mmol |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: